Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate is a chemical compound with a unique structure that includes an oxane ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate typically involves the reaction of oxane derivatives with thiazole carboxylates under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxan-4-yl-thiazole-4-carboxylic acid.
Reduction: Formation of oxan-4-yl-thiazole-4-carboxylate alcohol.
Substitution: Formation of halogenated oxan-4-yl-thiazole-4-carboxylate derivatives.
Scientific Research Applications
Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl)acetate
- Sodium 2-(4-(hydroxymethyl)oxan-4-yl)acetate
Uniqueness
Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of an oxane ring and a thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10NNaO3S |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
sodium;2-(oxan-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO3S.Na/c11-9(12)7-5-14-8(10-7)6-1-3-13-4-2-6;/h5-6H,1-4H2,(H,11,12);/q;+1/p-1 |
InChI Key |
IMAVKVXGVJHPSO-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCC1C2=NC(=CS2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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